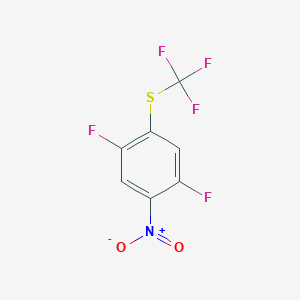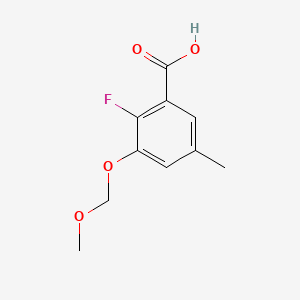
2-Fluoro-3-methylisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-methylisonicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of isonicotinonitrile, where a fluorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylisonicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-methylisonicotinonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using cost-effective and efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions
2-Fluoro-3-methylisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Fluorination: Selectfluor, xenon difluoride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield fluorinated carboxylic acids.
科学的研究の応用
2-Fluoro-3-methylisonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials with unique properties such as enhanced stability and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 2-Fluoro-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Fluoro-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a methyl group.
3-Fluoro-2-methylbenzonitrile: Similar but with the fluorine and methyl groups in different positions.
Uniqueness
2-Fluoro-3-methylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C7H5FN2 |
|---|---|
分子量 |
136.13 g/mol |
IUPAC名 |
2-fluoro-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 |
InChIキー |
UOXORNUGYHYEPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



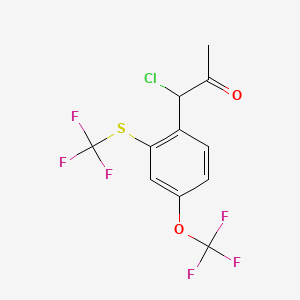
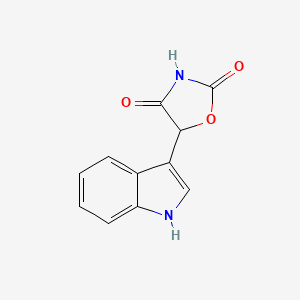
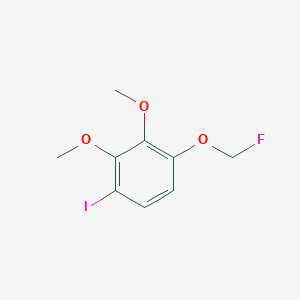

![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)

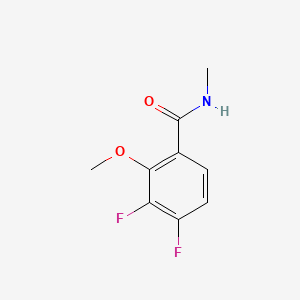

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
